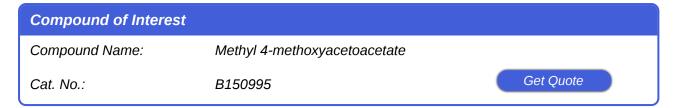


Methyl 4-methoxyacetoacetate: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Methyl 4-methoxyacetoacetate is a pivotal chemical intermediate, recognized for its critical role in the synthesis of complex pharmaceutical agents, most notably as a key building block for the anti-HIV drug Dolutegravir.[1][2] This guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on detailed experimental protocols and structured data for ease of reference.

Chemical and Physical Properties

Methyl 4-methoxyacetoacetate is a colorless to yellow liquid with an aromatic odor.[2][3] It is a beta-keto ester derivative, a structural feature that imparts significant reactivity and makes it a versatile tool in organic synthesis. The compound is highly soluble in polar organic solvents and slightly soluble in water.[4]

Table 1: Physical and Chemical Properties of Methyl 4-methoxyacetoacetate



Property	Value	Source
Molecular Formula	C6H10O4	[5][6]
Molecular Weight	146.14 g/mol	[6][7]
CAS Number	41051-15-4	[6][7]
Appearance	Colorless to yellow liquid	[3]
Boiling Point	89 °C / 8.5 mmHg	[3][7]
Density	1.129 g/mL at 25 °C	[3][7]
Refractive Index (n20/D)	1.431	[3][7]
Flash Point	87 °C (closed cup)	[8]

Synthesis of Methyl 4-methoxyacetoacetate

The predominant synthetic route to **methyl 4-methoxyacetoacetate** involves the nucleophilic substitution of methyl 4-chloroacetoacetate with a methoxide source.[9] This reaction is typically carried out using a strong base, such as sodium hydride or sodium methoxide, to generate the methoxide ion from methanol.[9] The reaction proceeds via an SN2 mechanism. [9] Several variations of this method exist, primarily differing in the choice of solvent, base, and reaction temperature.

Key Synthetic Pathways

Two major synthetic methodologies are highlighted below, each with distinct advantages and considerations.

Method 1: Synthesis using Sodium Methoxide in Acetonitrile

This method, detailed in patent literature, is characterized by high yields but requires elevated reaction temperatures.[2]

Method 2: Synthesis using Sodium Hydride in Tetrahydrofuran or Toluene



This approach allows for the reaction to be conducted at ambient temperatures, which can be advantageous for industrial-scale production by reducing energy consumption and improving process control.[1][9] However, it may present challenges related to impurities from the mineral oil often used with industrial-grade sodium hydride.[1]

Table 2: Comparison of Synthetic Protocols

Parameter	Method 1: Sodium Methoxide in Acetonitrile	Method 2: Sodium Hydride in THF/Toluene
Starting Material	Methyl 4-chloroacetoacetate, Sodium Methoxide	Methyl 4-chloroacetoacetate, Sodium Hydride, Methanol
Solvent	Acetonitrile	Tetrahydrofuran or Toluene
Temperature	68-70 °C	15-25 °C (Ambient)
Reported Yield	~91.7%	Varies, can be lower than Method 1
Key Considerations	Higher temperature, potential for side reactions	Use of hazardous sodium hydride, potential for impurities

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-methoxyacetoacetate using Sodium Methoxide in Acetonitrile

This protocol is adapted from established literature.[3][10]

Materials:

- Sodium methoxide (113.4 g, 2.1 mol)
- Acetonitrile (150 mL)
- Methyl 4-chloroacetoacetate (150.5 g, 1 mol)
- Distilled water (350 mL)



- Acetic acid (9 g)
- 32% Hydrochloric acid
- · Magnesium sulfate

Procedure:

- Suspend sodium methoxide in acetonitrile in a reaction vessel.
- Slowly add methyl 4-chloroacetoacetate to the suspension over 5 minutes. The temperature will rise; maintain it at 68-70 °C by cooling.
- After the addition is complete, continue stirring the mixture at 70 °C for an additional 25 minutes.
- Pour the reaction mixture into a solution of distilled water and acetic acid.
- Adjust the pH to 6-7 by adding 32% hydrochloric acid.
- Separate the organic layer.
- Extract the aqueous layer three times with 200 mL of acetonitrile each.
- Combine the organic phases, dry over magnesium sulfate, and concentrate on a rotary evaporator.
- The crude product is purified by distillation at 55-57 °C / 0.6 mbar to yield methyl 4-methoxyacetoacetate.

Protocol 2: Synthesis of Methyl 4-methoxyacetoacetate using Sodium Hydride in Tetrahydrofuran

This protocol is based on patent literature describing a room temperature synthesis.[1][2]

Materials:

Tetrahydrofuran (THF)



- · Industrial sodium hydride
- Potassium methoxide (optional, used in some variations)
- Methanol
- Methyl 4-chloroacetoacetate
- Hydrochloric acid solution (2 mol/L)

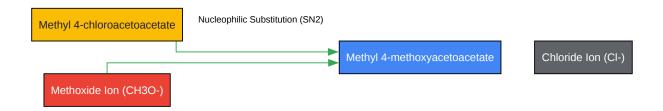
Procedure:

- To a reaction kettle under an inert atmosphere, add THF.
- Set the internal temperature to 15-25 °C.
- Under stirring, add industrial sodium hydride (and potassium methoxide if used).
- · Add more THF.
- At a temperature below 20 °C, slowly add a mixture of methanol and methyl 4chloroacetoacetate. React for 4-6 hours.
- Raise the temperature to 20-25 °C and continue the reaction for another 4-15 hours. Monitor the reaction completion by TLC.
- Cool the system to 6-10 °C.
- Add a 2 mol/L hydrochloric acid solution to adjust the pH of the system to 5-7.
- Allow the layers to separate.
- Concentrate the upper organic layer to remove the THF.
- The crude product can be purified by wiped-film molecular distillation to obtain the colorless product.

Visualizing the Synthesis



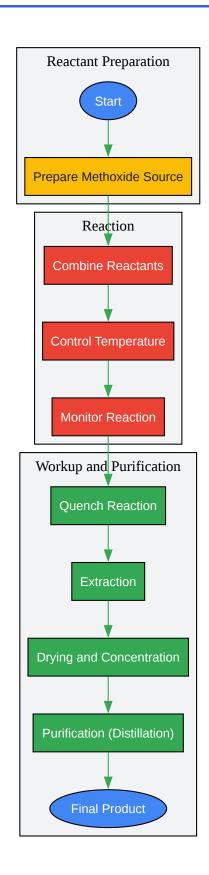
The following diagrams illustrate the key chemical transformations and workflows in the synthesis of **methyl 4-methoxyacetoacetate**.



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Caption: SN2 Synthesis of **Methyl 4-methoxyacetoacetate**.





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Caption: General Experimental Workflow for Synthesis.



Applications in Drug Development

Methyl 4-methoxyacetoacetate is a crucial intermediate in the pharmaceutical industry.[9] Its most prominent application is in the synthesis of the HIV integrase inhibitor, Dolutegravir.[1][9] The quality and purity of **methyl 4-methoxyacetoacetate** directly impact the efficiency and outcome of the synthesis of this active pharmaceutical ingredient (API).[1] Beyond Dolutegravir, its structural features make it a valuable building block for a range of other complex molecules and heterocyclic compounds, with potential applications in the development of other pharmaceuticals and agrochemicals.[9]

Spectroscopic Data

Spectroscopic data is essential for the characterization and quality control of **methyl 4-methoxyacetoacetate**.

Table 3: Spectroscopic Data References

Spectroscopy	Available Data	Source
¹ H NMR	Spectrum available	[6][11]
¹³ C NMR	Spectrum available	[6]
IR	Spectrum available	[6][12]
Mass Spectrometry	Data available	[12]

The availability of this data from various sources allows for thorough confirmation of the product's identity and purity.

Conclusion

Methyl 4-methoxyacetoacetate is a chemical intermediate of significant industrial importance, particularly within the pharmaceutical sector. The synthetic methods described provide robust pathways to this molecule, with choices available to balance factors such as reaction conditions, yield, and purification requirements. The detailed properties and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this versatile compound.



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